molecular formula C19H16N4O2 B12500454 N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide

Cat. No.: B12500454
M. Wt: 332.4 g/mol
InChI Key: FSIODDPYWNWDOT-UHFFFAOYSA-N
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Description

2-(3-cyanoindol-1-yl)-N-(4-acetamidophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanoindol-1-yl)-N-(4-acetamidophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor.

    Acetamidation: The acetamidophenyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-cyanoindol-1-yl)-N-(4-acetamidophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid.

Uniqueness

2-(3-cyanoindol-1-yl)-N-(4-acetamidophenyl)acetamide is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C19H16N4O2/c1-13(24)21-15-6-8-16(9-7-15)22-19(25)12-23-11-14(10-20)17-4-2-3-5-18(17)23/h2-9,11H,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

FSIODDPYWNWDOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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